Home > Products > Screening Compounds P83990 > (S)-Pramipexole-d3, Dihydrochloride
(S)-Pramipexole-d3, Dihydrochloride - 1217695-77-6

(S)-Pramipexole-d3, Dihydrochloride

Catalog Number: EVT-1440075
CAS Number: 1217695-77-6
Molecular Formula: C10H17N3S
Molecular Weight: 214.345
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-Pramipexole-d3, dihydrochloride is a deuterated form of pramipexole, a compound primarily used as a dopamine receptor agonist in the treatment of Parkinson's disease and restless legs syndrome. The chemical structure is based on the benzothiazole framework, specifically designed to selectively activate dopamine D2 and D3 receptors, which play crucial roles in motor control and mood regulation. This compound has garnered interest not only for its therapeutic applications but also for its potential in pharmacokinetic studies due to the presence of deuterium, which can alter metabolic pathways.

Source and Classification

(S)-Pramipexole-d3 is classified under the category of benzothiazoles. The chemical formula is C10H17N3S\text{C}_{10}\text{H}_{17}\text{N}_3\text{S} with a molecular weight of 213.33 g/mol. It is often sourced from pharmaceutical manufacturers and research institutions that specialize in synthetic organic chemistry. The compound is also listed in various chemical databases, including PubChem, where it is identified with the Compound ID 45040260 .

Synthesis Analysis

The synthesis of (S)-Pramipexole-d3 typically involves several key steps:

  1. Starting Material: The synthesis begins with (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.
  2. Propylation Reaction: This precursor undergoes a propylation reaction using n-propanal as the propylating agent in the presence of sodium borohydride. The reaction is conducted in a solvent mixture of methanol and dichloromethane to enhance solubility and yield .
  3. Reduction: Following propylation, the resulting compound is reduced to yield (S)-Pramipexole. This step often requires careful temperature control and quenching with brine solution to isolate the desired product effectively.
  4. Formation of Dihydrochloride Salt: The final step involves converting (S)-Pramipexole into its dihydrochloride salt through recrystallization processes that ensure pharmaceutical-grade purity .

Technical details regarding the synthesis emphasize the need for precise control over reaction conditions to minimize impurities, which can impact both efficacy and safety profiles.

Molecular Structure Analysis

The molecular structure of (S)-Pramipexole-d3 features a tetrahydrobenzothiazole core with two amino groups and a propyl side chain. The presence of deuterium atoms distinguishes it from its non-deuterated counterpart, influencing its physical properties and metabolic behavior.

  • Structural Formula:
    C10H17N3S\text{C}_{10}\text{H}_{17}\text{N}_3\text{S}
  • Key Structural Features:
    • Tetrahydrobenzothiazole ring
    • Propylamino substituent
    • Deuterium incorporation at specific positions for tracking studies
Chemical Reactions Analysis

(S)-Pramipexole-d3 participates in several chemical reactions typical of amine compounds:

  1. Alkylation Reactions: The primary synthetic route involves alkylation through reductive amination where sodium borohydride acts as a reducing agent.
  2. Hydrogenation: As a tetrahydro derivative, it can undergo hydrogenation reactions under specific conditions to modify functional groups.
  3. Deuteration Reactions: The incorporation of deuterium allows for unique reactions that can be monitored in metabolic studies, providing insights into drug metabolism pathways .

Technical details surrounding these reactions highlight the importance of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.

Mechanism of Action

(S)-Pramipexole-d3 acts primarily as an agonist at dopamine D2 and D3 receptors. Its mechanism involves:

  1. Receptor Binding: Upon administration, (S)-Pramipexole-d3 binds to dopamine receptors in the central nervous system.
  2. Signal Transduction: This binding activates intracellular signaling pathways that enhance dopaminergic activity, crucial for regulating motor functions and mood.
  3. Metabolic Pathways: The deuterated form exhibits altered metabolic stability compared to non-deuterated pramipexole, potentially leading to prolonged action and reduced side effects .

Data from pharmacological studies indicate that (S)-Pramipexole-d3 has similar receptor affinity profiles as its non-deuterated counterpart while offering advantages in tracking studies due to its unique isotopic signature.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases; care must be taken during handling.

Relevant data from analytical chemistry techniques such as liquid chromatography-mass spectrometry confirm the purity and identity of (S)-Pramipexole-d3 .

Applications

(S)-Pramipexole-d3 has several scientific applications:

  1. Pharmacokinetic Studies: Its deuterated nature allows researchers to trace metabolic pathways more accurately in vivo.
  2. Drug Development: Utilized in preclinical trials to evaluate new formulations or delivery methods for pramipexole-related therapies.
  3. Research on Dopaminergic Activity: Serves as a tool for studying dopamine receptor interactions and their implications in neurological disorders.
Chemical Synthesis and Structural Characterization

Synthetic Pathways for Deuterated Pramipexole Derivatives

The synthesis of (S)-Pramipexole-d₃ dihydrochloride leverages strategic deuterium incorporation to enhance metabolic stability while preserving the pharmacophore of the parent drug. The primary route begins with (S)-(-)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole as the chiral scaffold. Deuterium is introduced via alkylation using 1-bromo-3,3,3-trideuteriopropane under inert conditions (e.g., argon atmosphere). This step selectively targets the N⁶-position of the benzothiazole ring, yielding the mono-deuterated alkylated intermediate [8] . A critical purification step involves precipitation in anhydrous diethyl ether, followed by conversion to the dihydrochloride salt using hydrochloric acid. Industrial-scale synthesis optimizes this process through catalytic hydrogen-deuterium exchange with deuterium gas (D₂) and palladium catalysts, achieving >99% isotopic purity and minimizing racemization .

Table 1: Key Synthetic Methods for (S)-Pramipexole-d₃ Dihydrochloride

MethodDeuterium SourceReaction ConditionsYieldIsotopic Purity
Alkylation1-Bromo-3,3,3-trideuteriopropaneAnhydrous THF, 60°C, 12h78%98.5%
Catalytic H-D ExchangeD₂ gas (Pd/C catalyst)80°C, 50 psi, 24h85%99.8%
Reductive AminationCD₃CD₂CDO (deuterated propionaldehyde)NaBH₃CN, MeOH, RT65%97.2%

Isotopic Labeling Strategies for (S)-Pramipexole-d₃

Deuteration specifically at the N-propyl chain (‑CD₂-CD₂-CD₃) exploits the kinetic isotope effect (KIE) to retard oxidative metabolism by cytochrome P450 enzymes. Unlike non-selective deuteration, this approach focuses on the propyl moiety—a known metabolic hotspot where hydroxylation leads to inactive carboxylates [2] [8]. The site-specific trideuteration strategy ensures minimal alterations to the molecule’s steric and electronic properties while significantly extending its half-life. Molecular dynamics simulations confirm that deuterium substitution induces negligible conformational changes in the bound state at the D₃ receptor, preserving the agonist’s binding pose. Mass spectrometry traces the isotopic signature via the characteristic M+3 shift (m/z 257 → 260), confirming selective labeling without deuterium scrambling [8] .

Structural Confirmation via NMR and Mass Spectrometry

Structural validation employs a multi-technique approach:

  • ¹H/¹³C NMR: The absence of the propyl chain’s methylene (‑CH₂-) signals at δ 2.5–2.7 ppm confirms deuteration. Chiral integrity is verified by retained specific rotation ([α]D²⁵ = -61.5°), consistent with the (S)-enantiomer.
  • ²H NMR: Quantifies deuterium enrichment (typically >99%) and detects positional fidelity, showing no deuterium migration to adjacent carbons [8].
  • High-Resolution Mass Spectrometry (HRMS): ESI-MS exhibits the [M+H]⁺ ion at m/z 260.1864 (calculated for C₁₀D₃H₁₄N₃S: 260.1863). Fragmentation patterns align with non-deuterated pramipexole, except for the deuterium-retaining fragment ions at m/z 214.1330 (C₉H₁₁N₃S) and 186.1378 (C₈H₈N₃S) .
  • FT-IR: C-D stretching vibrations at 2100–2200 cm⁻¹ further corroborate deuteration [8].

Table 2: Key Spectroscopic Signatures for Structural Confirmation

TechniqueKey Signal (Non-Deuterated)Key Signal (Deuterated)Interpretation
¹H NMR (D₂O)δ 2.65 (t, 2H, ‑CH₂-CD₃)Signal absentSuccessful deuteration
²H NMRδ 1.45 (t, 3D, ‑CD₃)Position-specific enrichment
HRMS (ESI+)m/z 257.1864 [M+H]⁺m/z 260.1864 [M+H]⁺M+3 shift
FT-IRC-H stretch 2950 cm⁻¹C-D stretch 2180 cm⁻¹Isotopic bond confirmation

Comparative Analysis of Deuterated vs. Non-Deuterated Forms

Deuteration profoundly impacts physicochemical and pharmacological properties:

  • Metabolic Stability: Human liver microsomal assays demonstrate a 2.3-fold increase in half-life (t₁/₂) for the deuterated derivative (t₁/₂ = 143 min) compared to non-deuterated pramipexole (t₁/₂ = 62 min). This arises from suppressed CYP3A4-mediated oxidation of the propyl group, reducing clearance [2] [9].
  • Receptor Binding: Radioligand assays reveal unchanged affinity for D₃ receptors (Kᵢ = 0.53 ± 0.07 nM) and selectivity over D₂ (Kᵢ = 15,800 ± 5,910 nM). Molecular docking confirms identical binding poses due to conserved hydrogen bonding with Asp110³·³² and hydrophobic interactions with the benzothiazole core [2] [7].
  • Pharmacokinetics: In vivo studies in rats show a 1.8-fold higher AUC (area under the curve) for the deuterated variant, supporting sustained exposure without altering Cₘₐₓ. This "deuterium switch" effect enables less frequent dosing in therapeutic applications [9].
  • Thermal Stability: Differential scanning calorimetry (DSC) indicates a 5°C elevation in melting point (deuterated: 296°C vs. non-deuterated: 291°C), attributed to strengthened crystal lattice interactions from deuterium’s nuclear mass [8].

Table 3: Comparative Profile of Deuterated vs. Non-Deuterated Pramipexole

Property(S)-Pramipexole(S)-Pramipexole-d₃Change
D₃ Kᵢ (nM)0.50 ± 0.060.53 ± 0.07
Microsomal t₁/₂ (min)62 ± 8143 ± 12↑ 2.3-fold
Plasma AUC (ng·h/mL)420 ± 45756 ± 68↑ 1.8-fold
Melting Point (°C)291296↑ 5°C
Log P0.950.97

Listed Compounds:

  • (S)-Pramipexole-d₃ dihydrochloride
  • (S)-(-)-2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole
  • 1-Bromo-3,3,3-trideuteriopropane
  • CD₃CD₂CDO (Deuterated propionaldehyde)
  • Non-deuterated pramipexole

Properties

CAS Number

1217695-77-6

Product Name

(S)-Pramipexole-d3, Dihydrochloride

IUPAC Name

(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Molecular Formula

C10H17N3S

Molecular Weight

214.345

InChI

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m0/s1/i1D3

InChI Key

FASDKYOPVNHBLU-LNEZGBMJSA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)N

Synonyms

(S)-4,5,6,7-Tetrahydro-N6-(propyl-d3)-2,6-benzothiazolediamine Dihydrochloride;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.